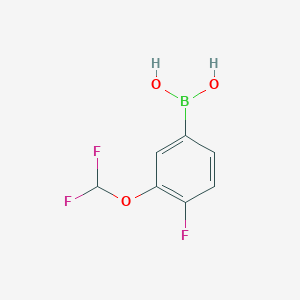

3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(difluoromethoxy)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCNHLWEOWQMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)OC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669675 | |

| Record name | [3-(Difluoromethoxy)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958451-70-2 | |

| Record name | [3-(Difluoromethoxy)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid: A Key Building Block for Advanced Drug Discovery

Foreword: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating molecular properties. The unique electronic nature of fluorine—its high electronegativity, small size, and the stability of the carbon-fluorine bond—offers a powerful lever to enhance metabolic stability, improve receptor binding affinity, and fine-tune pKa values. Within this context, fluorinated phenylboronic acids have emerged as exceptionally valuable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, provides a robust and versatile method for the construction of complex biaryl and heteroaryl scaffolds that are prevalent in a vast array of therapeutic agents.

This guide focuses on a particularly strategic reagent: 3-Difluoromethoxy-4-fluoro-benzeneboronic acid . The presence of both a fluoro and a difluoromethoxy group on the phenyl ring presents a unique combination of electronic and steric properties, making it a highly sought-after intermediate for researchers aiming to optimize drug candidates. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its application in the synthesis of bioactive molecules, and essential handling and safety information, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents significantly influences the reactivity of the boronic acid moiety.

| Property | Value | Reference |

| CAS Number | 958451-70-2 | [1] |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Melting Point | 134-138 °C | |

| Solubility | Soluble in methanol, THF, dioxane; sparingly soluble in water | General knowledge of boronic acids |

The introduction of fluorine atoms into the phenyl ring of boronic acids generally increases their Lewis acidity compared to the non-fluorinated analogues.[2][3] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction efficiency.[2] The difluoromethoxy group (-OCF₂H) serves as a lipophilic hydrogen bond donor and is a bioisostere for other functional groups, which can be advantageous for modulating protein-ligand interactions.

Synthesis of this compound: A Mechanistic Approach

The synthesis of fluorinated arylboronic acids typically involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by reaction with a boron electrophile. A common and effective method is through a lithium-halogen exchange at low temperatures.

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar fluorinated phenylboronic acids.[4][5]

Materials:

-

1-Bromo-3-difluoromethoxy-4-fluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes

-

Trimethyl borate or Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 1-bromo-3-difluoromethoxy-4-fluorobenzene (1.0 equivalent) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium or tert-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete. The formation of the aryllithium intermediate is critical and requires strictly anhydrous conditions.

-

Borylation: In a separate flame-dried flask, dissolve trimethyl borate or triisopropyl borate (1.2 equivalents) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared aryllithium solution to the borate ester solution via cannula while maintaining the temperature at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to introduce the 3-(difluoromethoxy)-4-fluorophenyl moiety into target molecules. This structural motif is of significant interest in the development of novel therapeutics.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equivalent)

-

This compound (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reagent Addition: In a flame-dried Schlenk flask or reaction vial, combine the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude product is then purified by flash column chromatography.

Safety, Handling, and Storage

As with all organoboron compounds, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the reagent.

-

Safety Precautions: this compound is an irritant. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can be sensitive to air and moisture, which can lead to decomposition. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Concluding Remarks

This compound is a valuable and versatile building block for medicinal chemists and materials scientists. Its unique electronic properties, conferred by the fluoro and difluoromethoxy substituents, make it an attractive component for the synthesis of novel compounds with potentially enhanced biological activity and improved physicochemical properties. The reliable synthetic routes to this compound, coupled with its broad utility in Suzuki-Miyaura cross-coupling reactions, ensure its continued importance in the advancement of drug discovery and materials science.

References

3-Difluoromethoxy-4-fluoro-benzeneboronic acid CAS number

An In-depth Technical Guide to 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing motifs is a cornerstone of molecular design. These elements can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Within this context, this compound has emerged as a critical building block. Its unique substitution pattern offers a confluence of beneficial properties, making it a valuable reagent for researchers developing next-generation therapeutics.

This guide provides an in-depth technical overview of this compound, covering its core properties, a validated synthetic approach, its primary application in Suzuki-Miyaura cross-coupling, and the underlying scientific rationale for its use in drug development.

Core Compound Properties and Identification

A precise understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value |

| Chemical Name | 3-(Difluoromethoxy)-4-fluorophenylboronic acid |

| CAS Number | 958451-70-2[1][2] |

| Molecular Formula | C₇H₆BF₃O₃[1] |

| Molecular Weight | 205.93 g/mol [1] |

| Typical Purity | ≥ 95% |

| Appearance | Off-white to white solid |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |

Synthesis and Purification: From Precursor to High-Purity Reagent

The synthesis of functionalized arylboronic acids is a well-established process in organic chemistry. While multiple routes can be envisioned, a common and reliable method involves a lithium-halogen exchange followed by borylation. This approach ensures high efficiency and can be adapted for scale-up.[3][4][5]

Proposed Synthetic Workflow

The synthesis begins with a readily available, appropriately substituted aryl bromide. The key steps are low-temperature lithium-halogen exchange, reaction with a borate ester, and subsequent acidic hydrolysis to yield the target boronic acid.[3][4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-Bromo-2-fluoro-3-(difluoromethoxy)benzene.

Materials:

-

1-Bromo-2-fluoro-3-(difluoromethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 2 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-Bromo-2-fluoro-3-(difluoromethoxy)benzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour. Causality: This step generates a highly reactive aryllithium species, which is necessary for the subsequent borylation. The low temperature is critical to prevent side reactions.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.

-

Workup and Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization or column chromatography to yield the final product as a white solid. Purity is confirmed by NMR and LC-MS analysis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in active pharmaceutical ingredients (APIs).[7][8][9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).

-

Inerting: The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Degassed solvent is added, followed by the palladium catalyst. Causality: Using degassed solvents further minimizes oxygen exposure. The base is essential for activating the boronic acid and facilitating the transmetalation step.[6]

-

Reaction: The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

The Strategic Advantage in Drug Design

The selection of this compound is not arbitrary; it is a strategic choice rooted in the principles of medicinal chemistry. The difluoromethoxy (-OCF₂H) group and the adjacent fluorine atom impart unique properties to the resulting API.

-

Metabolic Stability: The C-F bond is exceptionally strong. The difluoromethoxy group can act as a "metabolic shield," blocking sites that would otherwise be susceptible to cytochrome P450-mediated oxidation. This often leads to a longer drug half-life.[10]

-

Modulation of Physicochemical Properties: The -OCF₂H group is a lipophilic hydrogen bond donor, a rare and valuable combination. It can increase a molecule's lipophilicity to enhance membrane permeability while simultaneously providing a potential hydrogen bonding interaction site to improve target affinity.

-

Tuning pKa and Conformation: The electron-withdrawing nature of the fluorine substituents can lower the pKa of nearby basic centers or influence the conformation of the molecule, which can be critical for optimal binding to a biological target.[10]

-

Probing Structure-Activity Relationships (SAR): This building block is invaluable for SAR studies.[8][10] By incorporating this moiety, medicinal chemists can systematically probe how changes in electronics and lipophilicity in a specific region of a lead compound affect its biological activity.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined properties, accessible synthesis, and robust performance in the cornerstone Suzuki-Miyaura coupling reaction make it a staple in the synthetic chemist's toolbox. The strategic advantages conferred by its unique fluorinated substituents provide a clear rationale for its use in the design of more effective, stable, and safer medicines. This guide serves as a foundational resource for researchers aiming to leverage the full potential of this powerful building block.

References

- Vertex AI Search. (n.d.). 3, 5-Difluoro-4-difluoromethoxy-benzeneboronic acid, min 98%, 5 grams.

- Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 958451-70-2.

- AOBChem USA. (n.d.). 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a...

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.). This compound CAS#: 958451-70-2.

- RSC Publishing. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III).

- Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid | CAS 187804-79-1.

- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.

- (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.

- (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.

- (n.d.). 3,4-Difluorophenylboronic Acid: A Key Intermediate for Pharmaceutical Synthesis and Advanced Material Development.

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.

- ChemicalBook. (n.d.). 2,4-Difluorophenylboronic acid synthesis.

- (n.d.). Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry.

- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.

- (n.d.). The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 958451-70-2 [chemicalbook.com]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Difluoromethoxy-4-fluoro-benzeneboronic acid for Advanced Research & Development

Executive Summary: 3-Difluoromethoxy-4-fluoro-benzeneboronic acid is a specialized arylboronic acid derivative increasingly recognized for its significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a difluoromethoxy group, imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, modulated lipophilicity, and improved target-binding interactions. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the compound's core properties, a validated synthetic protocol, its application in palladium-catalyzed cross-coupling reactions, and essential handling procedures. By providing both foundational knowledge and actionable experimental details, this document aims to facilitate the effective utilization of this versatile building block in the synthesis of next-generation pharmaceuticals.

Core Physicochemical Properties

This compound is a solid organic compound whose structure is key to its function in chemical synthesis. The difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor and serves as a bioisosteric replacement for hydroxyl, thiol, or methoxy groups, which can prevent O-demethylation, a common metabolic pathway.[1][2] The adjacent fluorine atom further modulates the electronic properties of the phenyl ring, influencing the reactivity of the boronic acid and the binding characteristics of resulting drug candidates.

A precise understanding of its molecular characteristics is the foundation for its application. The key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 205.93 g/mol | [3][4] |

| Molecular Formula | C₇H₆BF₃O₃ | [3][4] |

| CAS Number | 958451-70-2 | [3][5] |

| Appearance | White to off-white solid | Generic MSDS |

| Purity | Typically ≥95% | [6] |

| Storage | 4-8°C under inert atmosphere | [6] |

Synthesis and Characterization

The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent acidic hydrolysis. This established methodology can be adapted for the multi-gram scale production of this compound.

Synthetic Workflow Diagram

The following diagram outlines the logical flow for a common synthesis route starting from a brominated precursor.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the organolithium intermediate and premature hydrolysis of the boronate ester.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-bromo-2-fluoro-1-(difluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: This step generates a highly reactive aryllithium intermediate via lithium-halogen exchange.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The addition is exothermic; maintain the temperature below -70°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis and Workup: Cool the mixture to 0°C and quench by the slow addition of 1N hydrochloric acid (HCl), adjusting the pH to ~5-6.[7] Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography to yield the final product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures prevalent in many pharmaceutical agents.[8][9] The presence of fluorine substituents on the boronic acid can influence reaction efficiency, often leading to high yields.[10]

Catalytic Cycle Diagram

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2–1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[11][12]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system (e.g., Dioxane/Water or DMF/Water) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 80–110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Safety, Handling, and Storage

Proper handling is crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin.

-

Storage: this compound is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). For long-term stability, refrigeration at 4-8°C is recommended.[6]

-

Toxicity: While specific toxicity data is limited, boronic acids as a class are generally considered to have low toxicity.[9] However, all chemicals should be treated as potentially hazardous.

Conclusion

This compound stands out as a high-value building block for modern drug discovery. Its molecular weight of 205.93 g/mol and unique electronic features offer medicinal chemists a powerful tool for creating novel molecular architectures with potentially superior pharmacokinetic and pharmacodynamic profiles. The synthetic and application protocols detailed in this guide provide a solid, field-proven framework for leveraging this compound's capabilities in research and development settings.

References

- Vertex AI Search. 3, 5-Difluoro-4-difluoromethoxy-benzeneboronic acid, min 98%, 5 grams. Google. Accessed January 4, 2026.

- AOBChem USA. 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid. AOBChem. Accessed January 4, 2026.

- ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHOXY)BENZENEBORONIC ACID | 187804-79-1. ChemicalBook. Accessed January 4, 2026.

- Santa Cruz Biotechnology. 3-Fluoro-4-(trifluoromethoxy)benzeneboronic acid | CAS 187804-79-1. Santa Cruz Biotechnology, Inc. Accessed January 4, 2026.

- Sunway Pharm Ltd. 4-difluoromethoxy-3-fluoro-benzeneboronic acid - CAS:958451-69-9. Sunway Pharm Ltd. Accessed January 4, 2026.

- BenchChem. Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science. BenchChem. Accessed January 4, 2026.

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- BoroPharm. The Role of Fluorinated Benzoic Acids in Drug Discovery. BoroPharm. Accessed January 4, 2026.

-

Ishihara, K., et al. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Accessed January 4, 2026. [Link].

- JIECHEM. (3-(difluoromethyl)-4-fluorophenyl)boronic acid. JIECHEM. Accessed January 4, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 4, 2026.

- BenchChem. A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling. BenchChem. Accessed January 4, 2026.

-

Pertusati, F., et al. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. Accessed January 4, 2026. [Link].

-

Miyaura, N. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. 2004. [Link].

- Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. 2023.

- ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- Weber, S. G., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. 2003.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. 2017. [Link].

-

da Silva, F. C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2016. [Link].

- Purohit, A., et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. 2012.

- Biotuva Life Sciences. 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid. Biotuva Life Sciences. Accessed January 4, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-difluoromethoxy-3-fluoro-benzeneboronic acid - CAS:958451-69-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound CAS#: 958451-70-2 [chemicalbook.com]

- 6. aobchem.com [aobchem.com]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

Abstract

3-Difluoromethoxy-4-fluoro-benzeneboronic acid is a critical building block in contemporary drug discovery, prized for its unique electronic properties and metabolic stability conferred by the difluoromethoxy group. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings of key chemical transformations, present detailed, field-proven experimental protocols, and offer insights into process optimization and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: Significance and Retrosynthetic Analysis

The incorporation of fluorine and fluorine-containing motifs into drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable isostere of phenol or methoxy groups. This compound is therefore a highly sought-after intermediate for introducing this privileged moiety into target molecules, typically via Suzuki-Miyaura cross-coupling reactions.

A retrosynthetic analysis reveals two principal strategies for constructing the target molecule, both hinging on the formation of the carbon-boron bond as a late-stage transformation. These approaches begin with a common precursor, 1-bromo-3-(difluoromethoxy)-4-fluorobenzene.

Core Synthetic Strategies:

-

Route A: Halogen-Metal Exchange followed by Borylation. This is the most prevalent and direct method, involving the conversion of an aryl halide to an organometallic intermediate (organolithium or Grignard reagent), which is then quenched with a boron electrophile.

-

Route B: Palladium-Catalyzed Borylation. This method involves a direct coupling of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex.

This guide will focus primarily on Route A, as it is widely documented and offers a robust, scalable pathway.

Synthesis via Halogen-Metal Exchange and Borylation

The most common and industrially viable approach to synthesizing arylboronic acids involves the reaction of an aryl organometallic species with a trialkyl borate ester.[1][2] This pathway is characterized by its high efficiency and the ready availability of starting materials. The key steps are the formation of an organolithium or Grignard reagent from the corresponding aryl bromide, followed by electrophilic trapping with a borate ester and subsequent hydrolysis.

Diagram of the Primary Synthetic Pathway

Caption: Lithiation-Borylation Synthetic Workflow.

Step 1: Lithiation via Halogen-Metal Exchange

The initial and most critical step is the formation of the aryllithium intermediate from 1-bromo-3-(difluoromethoxy)-4-fluorobenzene. This transformation is typically achieved via lithium-halogen exchange using an alkyllithium reagent at very low temperatures.

-

Choice of Reagent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are the most common reagents. s-BuLi is more reactive and can sometimes lead to higher yields or faster reaction times, but n-BuLi is often sufficient and more economical.

-

Causality of Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) for a crucial reason: to prevent side reactions. At higher temperatures, the highly nucleophilic aryllithium intermediate could potentially react with the solvent (THF) or undergo undesired coupling reactions. More importantly, it prevents ortho-lithiation directed by the fluorine or difluoromethoxy groups, ensuring regioselectivity. The fluorine atom is a known ortho-directing group for metalation, but bromine-lithium exchange is kinetically much faster at low temperatures.[3][4]

Step 2: Borylation (Electrophilic Quench)

Once the aryllithium species is formed, it is treated with a boron electrophile. Trialkyl borates, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃, are the standard reagents for this purpose.

-

Mechanism: The nucleophilic carbon of the aryllithium attacks the electron-deficient boron atom of the borate ester. This forms a tetracoordinate borate complex. Upon warming and subsequent acidic workup, the alkoxy groups are hydrolyzed to yield the final boronic acid.

-

Reagent Selection: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropoxy groups can help to prevent the formation of over-arylated byproducts (borinic and boronic acids) where two or three aryl groups add to the boron center.

Step 3: Hydrolysis and Work-up

The final step is the hydrolysis of the boronate ester intermediate. This is typically achieved by adding an aqueous acid solution, such as 1N hydrochloric acid, to the reaction mixture. The acid protonates the alkoxy groups, facilitating their departure as alcohols and forming the B(OH)₂ moiety. The pH is usually adjusted to be mildly acidic to ensure the boronic acid is fully protonated and to facilitate its precipitation or extraction.[5]

Detailed Experimental Protocol

The following protocol is a representative example synthesized from common procedures found in the literature.[5][6] Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

-

1-Bromo-3-(difluoromethoxy)-4-fluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(OiPr)₃)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-bromo-3-(difluoromethoxy)-4-fluorobenzene (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 5-10 mL per mmol of substrate) via syringe.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. Reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or LC-MS.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours (overnight).

-

Quenching & Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 1N HCl. Stir vigorously for 30 minutes. Check the pH of the aqueous layer to ensure it is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with hexanes to afford the pure this compound as a white solid.

Data and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques.

| Parameter | Typical Value/Result | Method |

| Yield | 70-85% | Gravimetric |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | >98% | HPLC, ¹H NMR |

| ¹H NMR | Consistent with expected shifts and coupling | NMR Spectroscopy |

| ¹⁹F NMR | Signals corresponding to Ar-F and -OCF₂H | NMR Spectroscopy |

| Mass Spec (MS) | [M-H]⁻ or [M+H]⁺ matches calculated mass | LC-MS, GC-MS |

Alternative Synthetic Considerations: Grignard Reagents

An alternative to the organolithium route is the use of a Grignard reagent.[7][8] This involves reacting the starting aryl bromide with magnesium metal (often activated with iodine) to form the arylmagnesium bromide. This intermediate is then reacted with the borate ester in a similar fashion.

Diagram of the Grignard-based Workflow

Caption: Grignard-Borylation Synthetic Workflow.

Advantages of Grignard Route:

-

Generally less sensitive to trace amounts of protic impurities compared to organolithiums.

-

Reaction temperatures for the borylation step are often less cryogenic (e.g., -10 °C to 0 °C) than the -78 °C required for lithiation.[7]

Disadvantages:

-

Grignard formation can sometimes be difficult to initiate.

-

The basicity of Grignard reagents is lower than that of organolithiums, which may be less effective for certain substrates.

Conclusion

The synthesis of this compound is most reliably achieved through a halogen-metal exchange of the corresponding aryl bromide, followed by borylation with a trialkyl borate. The organolithium-based approach, while requiring cryogenic temperatures, is highly efficient and regioselective. Careful control of temperature and anhydrous conditions are paramount to success. The resulting boronic acid is a versatile and valuable building block, enabling the facile introduction of the 3-difluoromethoxy-4-fluorophenyl moiety into a wide array of complex molecules for pharmaceutical and materials science applications.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Silva, F., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(15), 5036. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Prakash, G. K. S., et al. (2011). PREPARATION OF TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 88, 103. [Link]

- WO1999064428A1 - Synthesis of aryl boronic acids.

-

Ellman, J. A., & Storgaard, M. (2009). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS TO N-tert-BUTANESULFINYL IMINES: (S)-tert-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Organic Syntheses, 86, 324. [Link]

-

AOBChem USA. 3,5-Difluoro-4-difluoromethoxy-benzeneboronic acid. [Link]

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

American Chemical Society. Boron-Based Directing Groups for Directed Lithiation Reactions. (2014). 58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. [Link]

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

- CN112778090A - Preparation method of 3, 5-difluorophenol.

-

Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). BENZENEBORONIC ANHYDRIDE. Organic Syntheses, 18, 8. [Link]

-

Myers, A. G. Research Group. Directed (ortho) Metallation. Harvard University. [Link]

-

Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]

-

ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

A Technical Guide to the Predicted Spectroscopic Profile of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3-Difluoromethoxy-4-fluoro-benzeneboronic acid (CAS Number: 958451-70-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous compounds to construct a reliable, predictive spectral profile. In the absence of publicly available experimental data for this specific molecule, this guide serves as an authoritative reference for spectral interpretation, quality control, and structural verification.

Introduction and Molecular Structure

This compound is a synthetically valuable building block, particularly in medicinal chemistry and materials science. The presence of multiple fluorine atoms, both on the aromatic ring and in the difluoromethoxy group, can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.

A thorough understanding of the spectroscopic signature of this reagent is paramount for reaction monitoring, impurity profiling, and ensuring the structural integrity of downstream products. This guide will elucidate the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will all provide critical and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals from the aromatic protons, the difluoromethoxy proton, and the labile boronic acid protons. The electron-withdrawing nature of the fluorine and boronic acid groups will generally shift the aromatic protons downfield.

| Predicted Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Rationale |

| Aromatic H | Doublet of Doublets (dd) | 7.6 - 7.8 | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-6 Hz | Proton ortho to the boronic acid group, coupled to adjacent aromatic proton and the ring fluorine. |

| Aromatic H | Doublet of Doublets (dd) | 7.4 - 7.6 | ³J(H,H) ≈ 8-9 Hz, ⁵J(H,F) ≈ 2-3 Hz | Proton meta to the boronic acid group, coupled to two adjacent aromatic protons and weakly to the ring fluorine. |

| Aromatic H | Triplet of Doublets (td) | 7.1 - 7.3 | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 9-11 Hz | Proton ortho to the ring fluorine, coupled to adjacent aromatic protons and the ring fluorine. |

| -OCHF₂ | Triplet (t) | 6.6 - 7.0 | ²J(H,F) ≈ 72-76 Hz | The single proton of the difluoromethoxy group is split into a triplet by the two equivalent fluorine atoms. |

| B(OH)₂ | Broad Singlet (br s) | 5.0 - 8.0 | - | Labile protons of the boronic acid group. The chemical shift is highly dependent on concentration, solvent, and water content. This signal will exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be notable for the carbon-fluorine couplings, which are invaluable for confirming assignments. The carbon attached to the difluoromethoxy group will appear as a triplet with a large one-bond C-F coupling constant.

| Predicted Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Rationale |

| C-F (Aromatic) | Doublet (d) | 160 - 165 | ¹J(C,F) ≈ 245-255 Hz | Aromatic carbon directly bonded to fluorine exhibits a large one-bond coupling constant. |

| C-O | Doublet (d) | 148 - 152 | ²J(C,F) ≈ 12-16 Hz | Aromatic carbon bonded to the difluoromethoxy group, showing a two-bond coupling to the aromatic fluorine. |

| C-B | Singlet or Broad | 130 - 135 | - | Aromatic carbon bonded to boron. The signal may be broadened due to quadrupolar relaxation of the boron nucleus. |

| Aromatic CH | Doublet (d) | 125 - 130 | ³J(C,F) ≈ 3-5 Hz | Aromatic CH carbon meta to the ring fluorine. |

| Aromatic CH | Doublet (d) | 118 - 122 | ²J(C,F) ≈ 20-25 Hz | Aromatic CH carbon ortho to the ring fluorine. |

| Aromatic CH | Doublet (d) | 115 - 119 | ⁴J(C,F) ≈ 1-3 Hz | Aromatic CH carbon para to the ring fluorine. |

| -OCHF₂ | Triplet (t) | 114 - 118 | ¹J(C,F) ≈ 235-245 Hz | Carbon of the difluoromethoxy group, split into a triplet by the two directly attached fluorine atoms. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. Two distinct signals are expected. Chemical shifts are referenced to CFCl₃ at 0 ppm.

| Predicted Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Rationale |

| Ar-F | Multiplet | -110 to -120 | - | The aromatic fluorine will be coupled to nearby aromatic protons. |

| -OCHF ₂ | Doublet (d) | -75 to -85 | ²J(F,H) ≈ 72-76 Hz | The two equivalent fluorines of the difluoromethoxy group are split into a doublet by the single adjacent proton. |

Predicted ¹¹B NMR Spectrum

¹¹B NMR confirms the presence of the boronic acid functionality. Boronic acids typically exhibit a single, often broad, resonance.

| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Rationale |

| B (OH)₂ | 28 - 32 | This chemical shift is characteristic of a neutral, trigonal planar (sp²-hybridized) boron atom in an arylboronic acid. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200 - 3600 | O-H stretch | Broad, Strong | B(OH)₂ |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Ar-H |

| 1600 - 1620 | C=C stretch (aromatic) | Medium | Aromatic Ring |

| 1310 - 1380 | B-O stretch | Strong | B-O |

| 1200 - 1250 | C-F stretch (aromatic) | Strong | Ar-F |

| 1000 - 1150 | C-O-C stretch & C-F stretch | Strong, Complex | -O-CHF₂ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is a fingerprint of the molecular structure.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI) conditions.

Key Predicted Fragments:

| m/z Value | Identity | Rationale |

| 206 | [M]⁺˙ | Molecular ion. |

| 189 | [M - OH]⁺ | Loss of a hydroxyl radical from the boronic acid group. |

| 188 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid group. |

| 163 | [M - B(OH)₂]⁺ | Cleavage of the C-B bond, loss of the boronic acid group. |

| 155 | [M - CHF₂]⁺ | Cleavage of the O-CHF₂ bond. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm) if

A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid

Abstract

In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. 3-Difluoromethoxy-4-fluoro-benzeneboronic acid (CAS No. 1256345-64-7) has emerged as a particularly valuable reagent. The strategic placement of its fluorine and difluoromethoxy groups can significantly enhance metabolic stability, binding affinity, and membrane permeability. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound, covering reliable commercial sourcing, critical quality control parameters, and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into bioactive molecules is a cornerstone of contemporary drug design. The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for other functionalities, offering a unique combination of properties that can improve a compound's metabolic profile. When combined with a boronic acid moiety, this building block becomes a versatile partner in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl structures—a common motif in pharmacologically active compounds.[1]

Key Molecular Features:

-

3-Difluoromethoxy Group: Enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.

-

4-Fluoro Group: Modulates the electronic properties of the aromatic ring and can influence pKa and binding interactions.

-

Boronic Acid Moiety: A key functional group for Suzuki-Miyaura cross-coupling, one of the most robust and widely used C-C bond-forming reactions in organic synthesis.[1]

Commercial Sourcing and Supplier Evaluation

The success and reproducibility of synthetic efforts hinge on the quality and reliability of starting materials. For a specialized reagent like this compound, careful supplier selection is paramount.

Leading Commercial Suppliers

A survey of the chemical supplier landscape identifies several reputable sources for this building block. The following table summarizes key procurement data. Note: Pricing and availability are subject to change and should be verified directly with the suppliers.

| Supplier | CAS Number | Purity (Typical) | Available Quantities |

| Sigma-Aldrich (Merck) | 1256345-64-7 | ≥96% | Gram Scale |

| BOC Sciences | 1256345-64-7 | 97% | Gram to Kilogram Scale |

| Combi-Blocks | 1256345-64-7 | >97% | Gram to Kilogram Scale |

| Santa Cruz Biotechnology | 958451-70-2 | N/A | Gram Scale |

| ChemicalBook | 958451-70-2 | N/A | Supplier Aggregator |

Note: Some suppliers may use the CAS number 958451-70-2, which refers to the same compound.[2][3]

Quality Control: A Self-Validating System

Trustworthiness in a supplier is established through consistent quality. When procuring this reagent, researchers should demand and scrutinize the following from the Certificate of Analysis (CoA):

-

Purity Confirmation: Purity should be determined by robust analytical methods, typically ¹H NMR and LC-MS. A purity level of >97% is recommended for most drug discovery applications to avoid the introduction of confounding impurities.

-

Structural Verification: ¹H NMR and ¹⁹F NMR spectra are critical for confirming the chemical structure and identifying any isomeric or process-related impurities. The spectra should be consistent with the expected pattern for this compound.

-

Residual Solvent Analysis: The CoA should specify the levels of any residual solvents from the manufacturing process, as these can interfere with subsequent reactions.

-

Water Content: Boronic acids can dehydrate to form boroxines. While this equilibrium is often reversible in situ during a reaction, knowing the water content (via Karl Fischer titration) is important for ensuring accurate stoichiometry.

The logical workflow for qualifying a new supplier for this critical reagent is illustrated below.

Caption: Workflow for qualifying a new chemical supplier.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Field-Proven Experimental Protocol

This protocol provides a robust, general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous Solvent (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) active catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Dioxane/H₂O 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical endpoint is the complete consumption of the limiting reagent (the aryl bromide). This typically occurs within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a high-value building block for modern drug discovery programs. Its strategic utility in creating complex, metabolically robust molecules is well-established. By implementing a rigorous supplier qualification process and employing optimized, validated synthetic protocols such as the Suzuki-Miyaura coupling described herein, research and development teams can confidently and reproducibly leverage this reagent to accelerate the discovery of next-generation therapeutics.

References

-

Suzuki-Miyaura Coupling - Organic Synthesis . Available at: [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH . Available at: [Link]

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate . Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals . Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Available at: [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery . Available at: [Link]

-

The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

CAS 958451-69-9 suppliers, 4-difluoromethoxy-3-fluoro-benzeneboronic acid suppliers . Available at: [Link]

-

4-DIFLUOROMETHOXY-3-FLUORO-BENZENEBORONIC ACID (CAS No. 958451-69-9) Suppliers @ ChemicalRegister.com . Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar . Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Difluoromethoxy-4-fluoro-benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction & Compound Profile

3-Difluoromethoxy-4-fluoro-benzeneboronic acid is a specialized arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both a difluoromethoxy group and a fluorine atom, makes it a valuable reagent for introducing these motifs into complex molecules, particularly in the development of novel pharmaceutical candidates and advanced materials. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as the organoboron nucleophile.

Understanding the specific safety and handling requirements of this compound is paramount to ensuring not only the safety of laboratory personnel but also the integrity and success of the experimental outcomes. This guide provides a comprehensive overview of its hazards, risk mitigation strategies, and detailed protocols for its safe use.

| Compound Identification | |

| IUPAC Name | (3-(Difluoromethoxy)-4-fluorophenyl)boronic acid |

| CAS Number | 958451-70-2[1][2] |

| Molecular Formula | C7H6BF3O3[2] |

| Molecular Weight | 205.93 g/mol [2] |

| Appearance | White to off-white or cream-colored solid/powder |

| Primary Application | Reagent in Suzuki-Miyaura cross-coupling reactions |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While this specific compound has not been exhaustively studied for its toxicological properties, data from structurally similar arylboronic acids and supplier safety data sheets (SDS) provide a clear basis for a conservative risk assessment.

GHS Classification & Health Hazards

The primary health risks associated with this compound are related to its irritant properties.[3] The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[4] | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[4] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[4] | Warning |

-

Inhalation (H335): As a fine powder, the primary route of exposure is inhalation, which can lead to irritation of the nose, throat, and respiratory tract.[3]

-

Skin Contact (H315): Direct contact with the skin can cause redness, itching, and irritation.[3] Prolonged contact should be avoided.

-

Eye Contact (H319): The compound is a serious eye irritant.[3] Accidental contact can cause significant pain, redness, and potential damage if not promptly and thoroughly rinsed.

-

Ingestion: While less common in a laboratory setting, ingestion is expected to be harmful. The GHS classification for Phenylboronic acid is H302 (Harmful if swallowed), and similar caution should be applied.[5]

Some research has indicated that arylboronic acids may be weakly mutagenic in microbial assays, warranting their classification as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing contexts.[6] Therefore, minimizing exposure is a critical objective.

Physicochemical & Stability Hazards

A key characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine .[5][7] This is a reversible equilibrium reaction that can be driven by heat or the presence of a dehydrating agent.

-

Causality: The presence of boroxine in a sample of boronic acid means the actual molecular weight and stoichiometry of the reagent may differ from the theoretical value of the monomer. For high-precision reactions, this can impact yield and purity. While boroxines are often equally effective in cross-coupling reactions, the inconsistency can be problematic.

-

Stability: The compound is generally stable under standard laboratory conditions. However, it should be protected from excess moisture to prevent clumping and from high heat.[8] It is incompatible with strong oxidizing agents.

-

Decomposition: Thermal decomposition may produce hazardous gases, including carbon oxides, hydrogen fluoride, and boron oxides.

Exposure Controls & Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for mitigating the risks identified above.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to reaction vessels) must be performed inside a certified chemical fume hood. This is the primary control to prevent inhalation of the fine powder.

-

Ventilation: Ensure the laboratory has good general ventilation to supplement the localized control of the fume hood.

-

Safety Stations: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the irritant nature of the compound.

| Protection Type | Specification | Justification |

| Hand Protection | Nitrile gloves (inspected before use) | Provides a chemical barrier to prevent skin contact and irritation. |

| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects against airborne particles and accidental splashes. |

| Skin/Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |

| Respiratory Protection | Not required if handled exclusively within a fume hood. | A NIOSH-approved respirator may be necessary for large-scale work or spill cleanup outside of a fume hood. |

Protocols for Safe Handling and Storage

Adherence to strict protocols is a self-validating system for ensuring safety and experimental reproducibility.

Step-by-Step Handling Protocol

This workflow is designed to minimize exposure and preserve compound integrity.

Caption: Decision Tree for Solid Chemical Spill Response.

First Aid Measures

Immediate action is required in the event of personal exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention. [9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9] |

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. [3]Do not dispose of down the drain or in general trash.

-

Containerization: Use clearly labeled, sealed containers for waste collection.

References

- Butters, M., et al. (2010). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

-

PubChem. (2021). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

Sources

- 1. This compound CAS#: 958451-70-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. laballey.com [laballey.com]

- 9. fishersci.com [fishersci.com]

The Strategic Advantage of Fluorinated Boronic Acids in Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex molecular architectures. The strategic incorporation of fluorine into organic molecules has concurrently emerged as a critical design element, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of fluorinated boronic acids and their derivatives, highlighting their synthesis, unique reactivity, and pivotal role in advancing cross-coupling methodologies. We will delve into the mechanistic nuances that differentiate these reagents from their non-fluorinated counterparts and provide field-proven insights into their practical application, with a focus on potassium organotrifluoroborates as exceptionally stable and versatile coupling partners.

The Indispensable Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties.[2] Approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its impact.[3] The C-F bond, being one of the strongest in organic chemistry, often imparts significant metabolic stability by shielding molecules from enzymatic degradation, thereby improving bioavailability and in vivo half-life.[4]

Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, altering a molecule's lipophilicity and its ability to permeate biological membranes.[1][5] These modifications can lead to enhanced binding affinity and selectivity for the target protein.[1][4] The unique properties of fluorine make fluorinated building blocks, such as fluorinated boronic acids, highly sought-after in drug discovery programs.[3][6]

Fluorinated Boronic Acids and Their Derivatives: A Leap in Stability and Reactivity

While traditional boronic acids are mainstays in Suzuki-Miyaura coupling, they can suffer from instability, including a propensity for protodeboronation, which can complicate handling and affect reaction efficiency.[7] Fluorinated boronic acids, and particularly their trifluoroborate salts, offer a robust solution to these challenges.

Potassium Organotrifluoroborates: The Superior Coupling Partner

Potassium organotrifluoroborates have gained significant traction as alternatives to boronic acids.[7][8] These crystalline solids are generally stable to air and moisture, which simplifies their storage and handling.[9] Their enhanced stability stems from the tetracoordinate nature of the boron atom, which makes them less susceptible to protodeboronation compared to their tricoordinate boronic acid counterparts.[10][11] This stability often allows for the use of near-stoichiometric amounts of the organoboron reagent, improving the atom economy of the reaction.[7][12]

The synthesis of potassium organotrifluoroborates is typically straightforward, often involving the treatment of the corresponding boronic acid or boronate ester with potassium hydrogen fluoride (KHF2).[10][11] This accessibility, combined with their stability, makes them highly attractive reagents for a wide range of cross-coupling reactions.[13]

The Suzuki-Miyaura Cross-Coupling: Mechanistic Considerations with Fluorinated Reagents

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The electron-withdrawing nature of fluorine substituents on the aromatic ring of a boronic acid can influence the electronic properties of the boron center, potentially affecting the rate and efficiency of the transmetalation step.[3] In the case of organotrifluoroborates, the mechanism involves a "slow release" of the corresponding boronic acid under the reaction conditions.[14] The hydrolysis of the organotrifluoroborate to the active boronic acid is a crucial step, and its rate can be influenced by factors such as the electronic nature of the organic substituent.[14]

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, including the activation of potassium organotrifluoroborates.

Experimental Protocols: A Practical Guide

The following section provides a general, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate. This protocol is intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate

Materials:

-

Aryl halide (or triflate) (1.0 equiv)

-

Potassium organotrifluoroborate (1.05–1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1–5 mol%)

-